Cas no 2243510-18-9 (2,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine;hydrochloride)
![2,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine;hydrochloride structure](https://ja.kuujia.com/scimg/cas/2243510-18-9x500.png)
2,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine;hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine;hydrochloride
- 2243510-18-9
- {2,6-dioxabicyclo[3.2.1]octan-1-yl}methanamine hydrochloride
- EN300-6481918
- Z3326216044
-
- インチ: 1S/C7H13NO2.ClH/c8-4-7-3-6(9-5-7)1-2-10-7;/h6H,1-5,8H2;1H
- InChIKey: IIYORKPADXMPIT-UHFFFAOYSA-N
- ほほえんだ: Cl.O1CC2(CN)CC1CCO2
計算された属性
- せいみつぶんしりょう: 179.0713064g/mol
- どういたいしつりょう: 179.0713064g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 140
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44.5Ų
2,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine;hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6481918-5.0g |
{2,6-dioxabicyclo[3.2.1]octan-1-yl}methanamine hydrochloride |
2243510-18-9 | 95.0% | 5.0g |
$5900.0 | 2025-03-15 | |
Enamine | EN300-6481918-0.05g |
{2,6-dioxabicyclo[3.2.1]octan-1-yl}methanamine hydrochloride |
2243510-18-9 | 95.0% | 0.05g |
$541.0 | 2025-03-15 | |
1PlusChem | 1P028L3T-50mg |
{2,6-dioxabicyclo[3.2.1]octan-1-yl}methanaminehydrochloride |
2243510-18-9 | 95% | 50mg |
$731.00 | 2024-05-25 | |
1PlusChem | 1P028L3T-500mg |
{2,6-dioxabicyclo[3.2.1]octan-1-yl}methanaminehydrochloride |
2243510-18-9 | 95% | 500mg |
$2024.00 | 2024-05-25 | |
Aaron | AR028LC5-10g |
{2,6-dioxabicyclo[3.2.1]octan-1-yl}methanaminehydrochloride |
2243510-18-9 | 95% | 10g |
$12055.00 | 2023-12-15 | |
1PlusChem | 1P028L3T-10g |
{2,6-dioxabicyclo[3.2.1]octan-1-yl}methanaminehydrochloride |
2243510-18-9 | 95% | 10g |
$10876.00 | 2024-05-25 | |
Aaron | AR028LC5-100mg |
{2,6-dioxabicyclo[3.2.1]octan-1-yl}methanaminehydrochloride |
2243510-18-9 | 95% | 100mg |
$996.00 | 2025-02-16 | |
Aaron | AR028LC5-500mg |
{2,6-dioxabicyclo[3.2.1]octan-1-yl}methanaminehydrochloride |
2243510-18-9 | 95% | 500mg |
$2208.00 | 2025-02-16 | |
1PlusChem | 1P028L3T-100mg |
{2,6-dioxabicyclo[3.2.1]octan-1-yl}methanaminehydrochloride |
2243510-18-9 | 95% | 100mg |
$935.00 | 2024-05-25 | |
Enamine | EN300-6481918-0.1g |
{2,6-dioxabicyclo[3.2.1]octan-1-yl}methanamine hydrochloride |
2243510-18-9 | 95.0% | 0.1g |
$706.0 | 2025-03-15 |
2,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine;hydrochloride 関連文献
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
2,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine;hydrochlorideに関する追加情報
2,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine Hydrochloride: A Comprehensive Overview
2,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine hydrochloride (CAS No: 2243510-18-9) is a unique bicyclic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound, with its distinctive bicyclo[3.2.1]octane framework, exhibits a range of interesting chemical properties and potential applications in drug discovery and material science.
The bicyclo[3.2.1]octane system is a well-known structure in organic chemistry, characterized by its three rings fused together in a specific arrangement. In the case of 2,6-dioxabicyclo[3.2.1]octan-1-ylmethanamine hydrochloride, the presence of oxygen atoms at positions 2 and 6 introduces additional complexity and functionality to the molecule. This oxygen substitution not only alters the electronic properties of the ring system but also opens up new avenues for chemical reactivity and biological activity.
Recent studies have highlighted the potential of bicyclic compounds like 2,6-dioxabicyclo[3.2.1]octan-1-ylmethanamine hydrochloride in drug design due to their ability to adopt specific conformations that can interact with biological targets such as enzymes and receptors. The hydrochloride salt form of this compound is particularly relevant in pharmaceutical applications, as it enhances solubility and stability, making it more suitable for formulation into drug delivery systems.
One of the most promising areas of research involving CAS No 2243510-18-9 is its role in the development of novel therapeutic agents. Scientists have explored its potential as a building block for creating bioactive molecules with specific pharmacological properties. For instance, the methanamine group attached to the bicyclic framework can serve as a site for further functionalization, enabling the creation of derivatives with enhanced bioavailability or selectivity.
Moreover, advancements in computational chemistry have allowed researchers to model the interactions of 2,6-dioxabicyclo[3.2.1]octan-1-ylmethanamine hydrochloride with various biological systems at an atomic level. These simulations provide valuable insights into the compound's binding affinity and selectivity, which are critical factors in drug discovery.
In terms of synthesis, the preparation of CAS No 2243510-18-9 involves a multi-step process that typically begins with the formation of the bicyclic core followed by subsequent modifications to introduce functional groups like the methanamine moiety. The use of advanced catalytic techniques and green chemistry principles has made this synthesis more efficient and environmentally friendly.
The application of bicyclic compounds like CAS No 2243510-18-9 extends beyond pharmacology into materials science, where their unique structural properties can be leveraged to create advanced materials with tailored mechanical or electronic characteristics.
In conclusion, CAS No 2243510-18-9, or 2,6-dioxabicyclo[3.2.1]octan-1-ylmethanamine hydrochloride, represents a fascinating example of how structural complexity can lead to functional diversity in organic compounds. With ongoing research uncovering new aspects of its chemistry and biology, this compound continues to be a valuable subject for scientific exploration.
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